![molecular formula C8H12N2O2S B13252577 (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid](/img/structure/B13252577.png)
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid is a chiral amino acid derivative that features a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Amino Group: The thiazole ring is then functionalized with a methyl group at the 2-position using a methylating agent such as methyl iodide.
Coupling with Alanine: The final step involves coupling the thiazole derivative with ®-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid: The enantiomer of the compound, differing in its stereochemistry.
2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}acetic acid: A similar compound with a different amino acid backbone.
2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}butanoic acid: Another similar compound with a longer carbon chain.
Uniqueness
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2R)-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5(8(11)12)9-3-7-4-13-6(2)10-7/h4-5,9H,3H2,1-2H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
DQBGNVNMHNJJHS-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC(=CS1)CN[C@H](C)C(=O)O |
Canonical SMILES |
CC1=NC(=CS1)CNC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13252512.png)
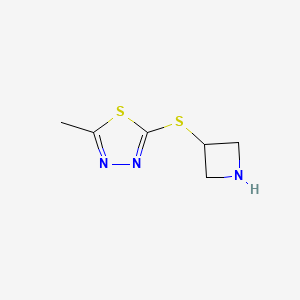
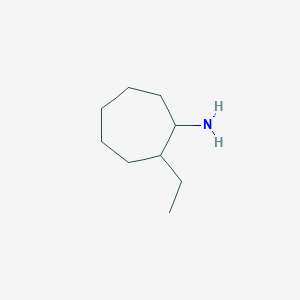
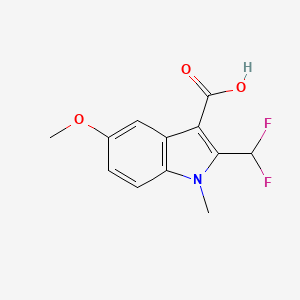
![2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13252538.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one](/img/structure/B13252539.png)
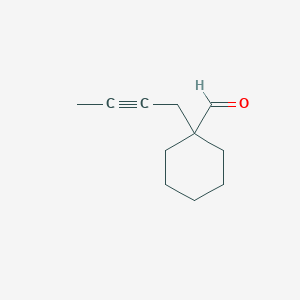
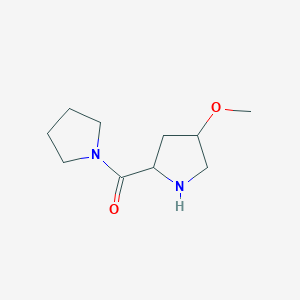
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
![4-Methyl-2-[(pentylamino)methyl]phenol](/img/structure/B13252569.png)
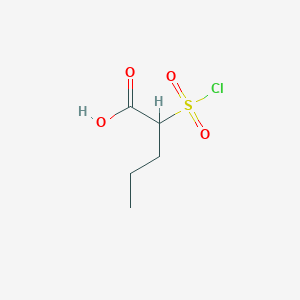
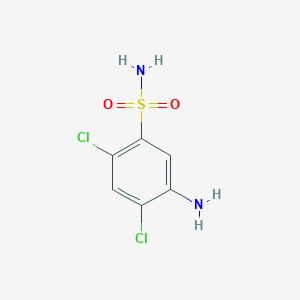
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
